REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([O:11][Si:12]([C:13]([CH3:14])([CH3:15])[CH3:16])([CH3:17])[CH3:18])[cH:5][c:6]2[cH:7][cH:8][nH:9][c:10]12.[CH2:19]([Cl:20])[Cl:21].[CH2:23]([N+:24]([CH2:25][CH2:26][CH2:27][CH3:28])([CH2:29][CH2:30][CH2:31][CH3:32])[CH2:33][CH2:34][CH2:35][CH3:36])[CH2:37][CH2:38][CH3:39].[CH3:40][CH2:41][O:42][C:43](=[O:44])[CH3:45].[F-:22]>>[Br:1][c:2]1[cH:3][c:4]([OH:11])[cH:5][c:6]2[cH:7][cH:8][nH:9][c:10]12
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Name
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CC(C)(C)[Si](C)(C)Oc1cc(Br)c2[nH]ccc2c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)Oc1cc(Br)c2[nH]ccc2c1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[F-]
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Name
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|
Type
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product
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Smiles
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Oc1cc(Br)c2[nH]ccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |